B600311 Diastase CAS No. 9000-92-4

Diastase

Cat. No.: B600311
CAS No.: 9000-92-4
InChI Key:
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Description

Diastase is a group of enzymes that catalyze the breakdown of starch into maltose. It was the first enzyme discovered, extracted from malt solution in 1833 by Anselme Payen and Jean-François Persoz. The name “this compound” comes from the Greek word διάστασις (diastasis), meaning “separation,” because the enzyme causes the starch in barley seeds to transform quickly into soluble sugars, separating the husk from the rest of the seed. Today, this compound refers to any α-, β-, or γ-amylase that can break down carbohydrates .

Mechanism of Action

Target of Action

Diastase primarily targets polysaccharides, specifically starch and glycogen . These complex carbohydrates are found in a variety of foods and serve as a significant source of energy for organisms .

Mode of Action

this compound is a group of enzymes that catalyze the breakdown of starch into simpler sugars . This process involves the hydrolysis of the glycosidic bonds in starch, converting it into maltose, a disaccharide . This enzymatic action is facilitated by the active site of the this compound enzyme, which binds to the starch molecule and catalyzes its breakdown .

Biochemical Pathways

The action of this compound initiates a series of biochemical reactions. The breakdown of starch into maltose is the first step in carbohydrate digestion . Maltose is then further broken down into glucose by other enzymes . Glucose, a monosaccharide, can be readily absorbed by cells and used in various metabolic pathways to produce energy .

Pharmacokinetics

The pharmacokinetics of this compound, like other enzymes, is influenced by various factorsThe bioavailability of this compound would depend on factors such as the method of administration and the presence of inhibitors or activators .

Result of Action

The action of this compound results in the conversion of complex carbohydrates into simpler, absorbable sugars. This facilitates the digestion process and enables the efficient utilization of carbohydrates for energy production . On a cellular level, the glucose produced can be used in various metabolic pathways, contributing to cellular respiration and energy production .

Action Environment

The activity of this compound, like other enzymes, is influenced by environmental factors such as temperature and pH . Each enzyme has an optimal temperature and pH at which it functions most efficiently. Deviations from these optimal conditions can reduce enzyme activity and may even denature the enzyme, rendering it inactive .

Biochemical Analysis

Biochemical Properties

Diastase plays a crucial role in biochemical reactions, particularly in the conversion of nectar polysaccharides (amylose) into glucose . This interaction involves the hydrolysis of the glycosidic bonds in starch, under the catalytic action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the activity of this compound can be influenced by factors such as temperature and pH. For instance, this compound activity decreases with increasing temperature and heating time . This is due to the denaturation of the enzyme, which disrupts its active site and reduces its catalytic efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diastase can be extracted from various sources, including plants, saliva, and milk. The extraction process typically involves the following steps:

    Malt Extraction: Barley seeds are germinated to produce malt. The malt is then dried and ground into a fine powder.

    Enzyme Extraction: The malt powder is mixed with water to create a slurry. The slurry is then heated to activate the enzymes, which break down the starch into maltose.

    Purification: The enzyme solution is filtered to remove any solid particles. The filtrate is then concentrated and purified using techniques such as precipitation, dialysis, and chromatography.

Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation. Microorganisms such as Aspergillus oryzae and Bacillus subtilis are cultured in large fermentation tanks. The fermentation broth is then processed to extract and purify the this compound enzymes .

Scientific Research Applications

Diastase has a wide range of applications in scientific research and industry:

    Chemistry: this compound is used in analytical chemistry to determine the presence of starch in various samples.

    Biology: It is used to study carbohydrate metabolism and enzyme kinetics.

    Medicine: this compound is used as a digestive aid to treat conditions such as pancreatic insufficiency and dyspepsia.

    Industry: this compound is used in the food industry to produce maltose syrup and to improve the texture and flavor of baked goods.

Comparison with Similar Compounds

    Amylase: Like diastase, amylase catalyzes the hydrolysis of starch into sugars. amylase is a broader term that includes both α-amylase and β-amylase, whereas this compound specifically refers to α-amylase.

    Invertase: Invertase catalyzes the hydrolysis of sucrose into glucose and fructose. Unlike this compound, which acts on starch, invertase acts on sucrose.

    Cellulase: Cellulase catalyzes the hydrolysis of cellulose into glucose.

Uniqueness of this compound: this compound is unique in its ability to rapidly break down starch into maltose and other smaller sugars, making it highly effective in processes that require quick starch conversion. Its specificity for α-1,4-glycosidic linkages also distinguishes it from other enzymes that act on different types of glycosidic bonds .

Properties

CAS No.

9000-92-4

Origin of Product

United States
Customer
Q & A

Q1: What is diastase, and what is its primary function?

A1: this compound refers to a group of enzymes, including α-amylase and β-amylase, that catalyze the breakdown of starch into smaller sugar molecules like maltose and glucose. [, , , , , , ]

Q2: How does this compound interact with starch to break it down?

A2: this compound enzymes, particularly α-amylase, hydrolyze the α-1,4-glycosidic bonds within the starch molecule. This process breaks down the complex starch structure into smaller dextrins and ultimately yields maltose. β-amylase acts on the non-reducing ends of starch chains, releasing maltose units. [, , , ]

Q3: What are the downstream effects of this compound activity?

A3: this compound activity results in the production of simpler sugars from starch. These sugars are then utilized by organisms for energy production and various metabolic processes. [, , , ]

Q4: Is there a specific molecular formula and weight for this compound?

A4: this compound is not a single molecule but a complex mixture of enzymes. Therefore, a specific molecular formula and weight cannot be assigned to this compound as a whole. [, , , ]

Q5: What spectroscopic data is available for characterizing this compound?

A5: Spectroscopic techniques like UV-Vis spectrophotometry are primarily used to measure this compound activity rather than its structural characterization. Specific spectroscopic data for characterizing the individual enzymes within the this compound complex would depend on the purification and isolation of each enzyme. [, , , , ]

Q6: How does heat treatment affect this compound activity in honey?

A6: this compound activity in honey is sensitive to heat. Heating honey above 50°C, especially for extended periods, leads to a significant reduction in this compound activity. [, , , , , ]

Q7: Are there any materials that can be used to stabilize this compound during processing?

A7: Research indicates that using Arabic gum as a carrier material during spray drying of honey can help preserve this compound activity. []

Q8: What factors influence the catalytic activity of this compound?

A8: this compound activity is affected by factors like temperature, pH, and the presence of inhibitors. Each this compound enzyme has an optimal pH and temperature range for maximum activity. [, , , , , , ]

Q9: What are the applications of this compound in various industries?

A9: this compound is used in the food industry for starch hydrolysis in baking and brewing. It is also used in textile processing for starch removal and in the pharmaceutical industry for digestive aid formulations. [, , , , ]

Q10: How can the stability of this compound be improved for various applications?

A12: Encapsulation techniques, the use of stabilizing agents, and optimization of storage conditions (temperature, pH) can enhance this compound stability. [, , , , ]

Q11: Are there specific SHE regulations regarding the use of this compound?

A13: Specific SHE regulations regarding this compound use can vary depending on the application and geographical region. Generally, this compound used in food and pharmaceutical applications needs to meet purity and safety standards. [, , ]

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